![molecular formula C15H16N2O2 B2595148 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide CAS No. 2411307-63-4](/img/structure/B2595148.png)
3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide, also known as BAY 11-7082, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further investigation.
Wirkmechanismus
3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 acts by inhibiting the activity of the IκB kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of κB (IκB) proteins. This leads to the accumulation of IκB proteins in the cytoplasm, preventing the translocation of NF-κB to the nucleus and subsequent activation of target genes. This inhibition of the NF-κB pathway results in the downregulation of pro-inflammatory cytokines and chemokines, as well as the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in vitro and in vivo. In addition, 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 has been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 in lab experiments is its specificity for the NF-κB pathway. This allows researchers to selectively target this pathway without affecting other cellular processes. In addition, 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 has been well-characterized in the literature, making it a reliable tool for studying the NF-κB pathway.
However, there are also some limitations to using 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 in lab experiments. One of the main limitations is its potential toxicity. 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 has been shown to have cytotoxic effects at high concentrations, which can limit its use in certain experiments. In addition, the effects of 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 on other cellular processes outside of the NF-κB pathway are not well-understood, which can complicate the interpretation of results.
Zukünftige Richtungen
There are many potential future directions for research on 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082. One area of interest is its potential therapeutic applications in viral infections. 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 has been shown to inhibit the replication of several viruses, including HIV, hepatitis B, and hepatitis C. Further investigation is needed to determine the mechanisms underlying these antiviral effects and to evaluate the potential of 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 as a therapeutic agent for viral infections.
Another area of interest is the development of more potent and selective inhibitors of the NF-κB pathway. While 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 has been a useful tool for studying this pathway, there is still a need for more specific inhibitors that can target individual components of the pathway. This could lead to the development of more effective therapies for inflammatory diseases and cancer.
Conclusion:
In conclusion, 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for further investigation. While there are some limitations to using 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 in lab experiments, its specificity for the NF-κB pathway and well-established synthesis method make it a reliable tool for studying this pathway. There are also many potential future directions for research on 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082, including its potential therapeutic applications in viral infections and the development of more potent and selective inhibitors of the NF-κB pathway.
Synthesemethoden
3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 can be synthesized using a multistep process that involves the reaction of 3-aminobenzamide with but-2-ynoyl chloride to form the intermediate compound, which is then reacted with cyclopropylamine to produce the final product. This method has been well-established in the literature and has been used by many researchers to obtain 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 for their studies.
Wissenschaftliche Forschungsanwendungen
3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of the NF-κB pathway, which is involved in the regulation of inflammation, immune response, and cell survival. This inhibition can lead to a decrease in the production of pro-inflammatory cytokines and chemokines, making 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
In addition, 3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide 11-7082 has also been investigated for its anti-cancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth in animal models. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential adjuvant therapy for cancer treatment.
Eigenschaften
IUPAC Name |
3-[(but-2-ynoylamino)methyl]-N-cyclopropylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-2-4-14(18)16-10-11-5-3-6-12(9-11)15(19)17-13-7-8-13/h3,5-6,9,13H,7-8,10H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBNIENMOOQKQPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=CC(=CC=C1)C(=O)NC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(But-2-ynoylamino)methyl]-N-cyclopropylbenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

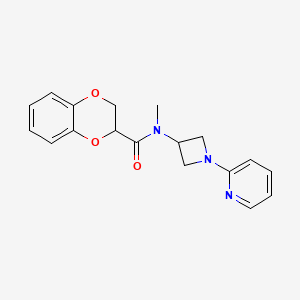
![[2-[2-Chloro-5-(trifluoromethyl)anilino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2595068.png)
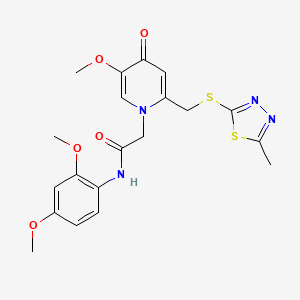
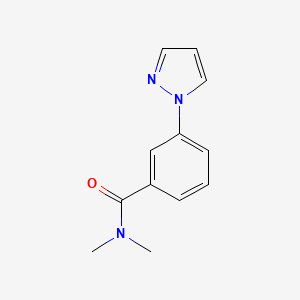
![3-[(3-Methylpyridin-2-yl)oxy]piperidin-2-one](/img/structure/B2595072.png)
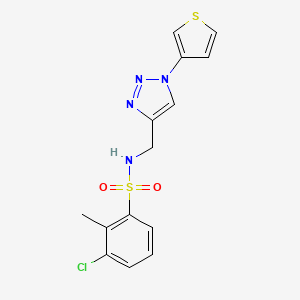
![(5Z)-3-(4-hydroxyphenyl)-5-[(4-hydroxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2595075.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dipropylsulfamoyl)benzamide](/img/structure/B2595076.png)
![2-(1,3-dioxoisoindol-2-yl)-N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)acetamide](/img/structure/B2595077.png)
![N-(3-(dimethylamino)propyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2595078.png)
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)benzenesulfonamide](/img/structure/B2595079.png)
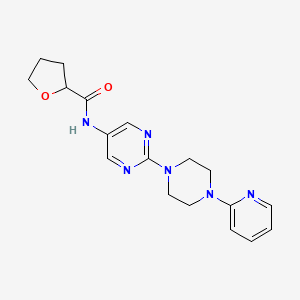
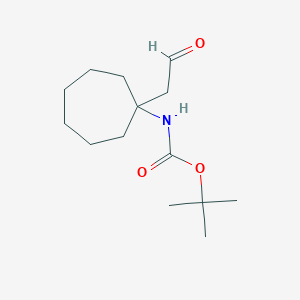
![Ethyl 2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetate](/img/structure/B2595084.png)